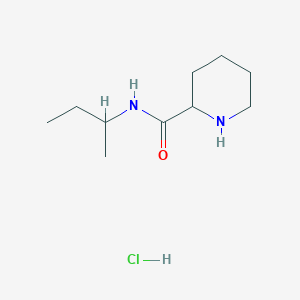

N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride

Description

N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride (CAS: 1246172-79-1) is a synthetic organic compound with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol. It is structurally characterized by a piperidine ring substituted with a carboxamide group at position 2 and a sec-butyl group at the nitrogen atom. The compound is classified as an IRRITANT, indicating moderate handling risks .

Properties

IUPAC Name |

N-butan-2-ylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDPNDVZWVLODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-79-1 | |

| Record name | 2-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced at the 2-position of the piperidine ring through an amidation reaction. This can be achieved by reacting the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of the sec-Butyl Group: The secondary butyl group is introduced by reacting the piperidinecarboxamide with a suitable alkylating agent under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: N-oxides or carboxylic acids.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

- Building Block for Organic Synthesis : N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms.

- Receptor Binding : It has been employed in studies examining its binding affinity to various receptors, including those involved in neurological pathways.

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties suggest potential applications in treating neurological disorders, particularly those related to dopamine signaling.

- Antimicrobial Activity : Notably, this compound has demonstrated antibacterial properties against resistant strains like MRSA, suggesting its potential as an alternative treatment for infections.

The biological activities associated with this compound are summarized in the following table:

| Activity Type | Target Organism/Pathway | Effective Concentration (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 0.78 - 3.125 | |

| Neuropharmacological | Dopamine D3 Receptor | N/A | |

| Analgesic | Inflammatory Pathways | N/A |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant bactericidal activity against MRSA and Enterococcus faecium at low concentrations. This highlights its potential as a viable alternative treatment for antibiotic-resistant infections.

Case Study 2: Neuropharmacological Effects

Research into the compound's interaction with dopamine D3 receptors suggests its role in modulating dopaminergic signaling, which is crucial in addiction mechanisms. Such findings indicate its potential application in developing treatments for substance abuse disorders.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bupivacaine Hydrochloride (C₁₈H₂₈N₂O·HCl)

Structural Differences :

Physicochemical Properties :

Pharmacological Activity :

Table 1: Key Comparison with Bupivacaine Hydrochloride

N-(sec-Butyl)-2-pyrrolidinecarboxamide Hydrochloride (C₉H₁₉ClN₂O)

Structural Differences :

Physicochemical Properties :

Pharmacological Implications :

Table 2: Comparison with Pyrrolidine Analog

Biological Activity

N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride, commonly known as bupivacaine, is a local anesthetic widely used in various medical procedures. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, toxicity studies, and clinical applications.

Chemical Structure and Properties

Bupivacaine is chemically classified as a piperidine derivative. Its structural formula is represented as:

The compound features a butyl group attached to the nitrogen atom of the piperidine ring and a carboxamide functional group. This structure contributes to its lipophilicity and prolonged action compared to other local anesthetics.

Bupivacaine primarily acts by blocking sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials. This leads to a loss of sensation in the targeted area. The compound has a higher affinity for sodium channels in their inactive state, which prolongs its anesthetic effect.

Analgesic Efficacy

Bupivacaine is known for its potent analgesic properties. It is often used in regional anesthesia techniques, such as epidural and nerve blocks. Clinical studies have demonstrated that bupivacaine provides effective pain relief during and after surgical procedures.

Table 1: Comparative Analgesic Efficacy of Bupivacaine

| Study Reference | Procedure Type | Bupivacaine Dosage | Pain Score Reduction (VAS) |

|---|---|---|---|

| Bunionectomy | 106 mg | 7.5 | |

| Hemorrhoidectomy | 266 mg | 8.0 |

In Vitro and In Vivo Studies

Toxicity studies have shown that bupivacaine can lead to significant chondrocyte death when administered intra-articularly. In a porcine model, bupivacaine solutions resulted in approximately 33% non-viable chondrocytes, while liposomal formulations showed improved viability (6.2% non-viable cells) .

Table 2: Chondrocyte Viability Post-Bupivacaine Administration

| Formulation Type | Non-Viable Cells (%) |

|---|---|

| Bupivacaine Solution | 33 |

| Liposomal Bupivacaine | 6.2 |

Adverse Effects

Common adverse effects associated with bupivacaine include headache, somnolence, and hypoesthesia . Serious cardiovascular effects such as tachycardia and bradycardia have also been reported. These findings underline the importance of careful dosing and monitoring during administration.

Clinical Applications

Bupivacaine is utilized in various clinical settings:

- Surgical Anesthesia : Effective for procedures requiring regional anesthesia.

- Postoperative Pain Management : Used in multimodal analgesia protocols to enhance pain control.

- Labor Analgesia : Administered epidurally for pain relief during labor.

Case Studies

- Bunionectomy Study : A randomized controlled trial evaluated the efficacy of bupivacaine in bunionectomy patients, demonstrating significant reductions in postoperative pain scores compared to placebo .

- Hemorrhoidectomy Trial : Another study compared bupivacaine with traditional analgesics in hemorrhoidectomy patients, showing superior pain management outcomes with bupivacaine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.